1H-imidazole-2-thiol
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Overview
Description
2,4,6-trinitrotoluene . It is a chemical compound that is widely recognized for its use as an explosive material. This compound is a yellow, odorless, solid substance that is relatively stable and can be safely handled under normal conditions. It is primarily used in military applications and in the mining industry due to its explosive properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: 2,4,6-trinitrotoluene is synthesized through a nitration process involving toluene. The nitration process typically involves three steps:
Mononitration: Toluene is first nitrated to form mononitrotoluene using a mixture of nitric acid and sulfuric acid.
Dinitration: Mononitrotoluene is further nitrated to form dinitrotoluene.
Trinitration: Dinitrotoluene undergoes a final nitration to produce 2,4,6-trinitrotoluene.
Industrial Production Methods: In industrial settings, the production of 2,4,6-trinitrotoluene involves the use of large-scale nitration reactors. The process is carefully controlled to ensure the safety and purity of the final product. The reaction conditions typically include maintaining specific temperatures and using concentrated acids to achieve the desired nitration levels.
Chemical Reactions Analysis
Types of Reactions: 2,4,6-trinitrotoluene undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different by-products.
Reduction: Reduction reactions can convert it into less nitrated compounds.
Substitution: It can undergo substitution reactions where the nitro groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and nitric acid.
Reduction: Reducing agents such as iron and hydrochloric acid are used.
Substitution: Various reagents can be used depending on the desired substitution.
Major Products Formed:
Oxidation: By-products such as carbon dioxide and water.
Reduction: Less nitrated compounds like dinitrotoluene and mononitrotoluene.
Substitution: Compounds with different functional groups replacing the nitro groups.
Scientific Research Applications
2,4,6-trinitrotoluene has several scientific research applications, including:
Chemistry: It is used as a standard explosive in various chemical studies and experiments.
Biology: Research on its environmental impact and biodegradation.
Medicine: Limited use in medical research due to its toxicity.
Industry: Widely used in the mining and construction industries for blasting purposes.
Mechanism of Action
The explosive properties of 2,4,6-trinitrotoluene are due to its ability to rapidly decompose and release a large amount of energy. The decomposition process involves breaking the chemical bonds within the molecule, resulting in the formation of gases such as nitrogen, carbon dioxide, and water vapor. This rapid release of gases creates a high-pressure shock wave, leading to an explosion.
Comparison with Similar Compounds
- 2,4-dinitrotoluene
- 2,6-dinitrotoluene
- 1,3,5-trinitrobenzene
Comparison: 2,4,6-trinitrotoluene is unique due to its specific arrangement of nitro groups on the toluene ring, which gives it distinct explosive properties. Compared to other similar compounds, it is more stable and has a higher explosive yield, making it a preferred choice in military and industrial applications.
Properties
IUPAC Name |
1H-imidazole-2-thiol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H4N2S/c6-3-4-1-2-5-3/h1-2H,(H2,4,5,6) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OXFSTTJBVAAALW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(N1)S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CN=C(N1)S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H4N2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
100.14 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.